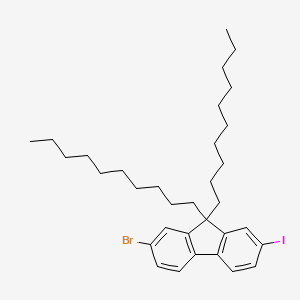
2-Bromo-9,9-didecyl-7-iodo-9H-fluorene
Cat. No. B8550050
Key on ui cas rn:
517874-05-4
M. Wt: 651.5 g/mol
InChI Key: YAOHCZGEGPOIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06730793B1
Procedure details


To a mechanically stirred mixture of 7-iodo-2-bromofluorene (example 2; 41.34 g, 0.1 114 mol), DMSO (100 mL), potassium iodide (1.79 g), and powdered potassium hydroxide (28 g) cooled in a cold water bath, 1-bromodecane (53 mL) was added dropwise, and the mixture was stirred for 24 hours. The oil that separated on dilution with water, was extracted with toluene. Toluene extract was washed with water, dried and concentrated. The residual oil was passed through a column of 300 g alumina. Elution with 900 mL hexanes gave the product as an oil, 65 g. This was left in 200 mL of isopropanola when the product solidified, 58.63 g (81% yield), m.p. 43-45° C. Mass Spec. (m/z): 698 (M+ diiodo), 650, 652 (M+).
Name
7-iodo-2-bromofluorene
Quantity
41.34 g
Type
reactant
Reaction Step One





Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH:7]=[CH:8][C:9](C=O)=[CH:10][C:11]=3[C:12]2([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[CH:4][CH:3]=1.[I-:37].[K+].[OH-].[K+].BrCCCCCCCCCC>CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:11](=[CH:10][C:9]([I:37])=[CH:8][CH:7]=3)[C:12]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:13]=2[CH:14]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
7-iodo-2-bromofluorene
|
|
Quantity
|
41.34 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=3C=CC(=CC3C(C2=C1)(CCCCCCCCCC)CCCCCCCCCC)C=O
|
|
Name
|
|
|
Quantity
|
1.79 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in a cold water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil that separated on dilution with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Toluene extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with 900 mL hexanes
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)I)(CCCCCCCCCC)CCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
